(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9(5-8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKGZKQEZYZESI-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethylphenyl diazomethane with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid with key analogs differing in aromatic substituents or cyclopropane modifications:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties | CAS Number | References |
|---|---|---|---|---|---|---|
| This compound (Target Compound) | C₁₂H₁₄O₂ | 202.24* | 3,4-dimethylphenyl | Predicted higher lipophilicity (logP ~2.5) due to methyl groups | Not explicitly listed | [2, 21] |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₈F₂O₂ | 198.17 | 3,4-difluorophenyl | Density: 1.4 g/cm³; Boiling point: 308.1°C; Hazard: H301 (acute toxicity) | 220352-36-3 | [5, 13, 20] |
| (1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₉ClO₂ | 196.63 | 2-chlorophenyl | Storage: Dry, 2-8°C; Purity: >96% | 1181230-38-5 | [10] |
| rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₈Cl₂O₂ | 231.08 | 3,4-dichlorophenyl | Hazard: H315-H319-H335 (skin/eye irritation, respiratory irritation) | 842119-90-8 | [11] |
| trans-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₈F₂O₂ | 198.17 | 2,6-difluorophenyl | Application: Research chemical; Classified as building block | 455267-88-6 | [19] |
| (1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | C₁₀H₉FO₂ | 180.18 | 4-fluorophenyl | Storage: Sealed, 2-8°C; UN# 2811 (toxic solid) | 161711-27-9 | [9] |
*Calculated molecular weight based on formula.
Key Observations:
- Steric Effects : 3,4-Dimethyl substitution may hinder rotational freedom, improving binding selectivity compared to smaller substituents like fluorine.
- Safety Profile: Halogenated analogs (e.g., dichloro derivative) exhibit higher hazards (skin/eye irritation) compared to methylated or mono-halogenated variants.
Biological Activity
(1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique cyclopropane structure substituted with a 3,4-dimethylphenyl group and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study focusing on cyclopropane derivatives highlighted their effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Molecular docking studies indicated that this compound could bind effectively to telomerase, an enzyme often overexpressed in cancer cells. In vitro assays showed that it inhibited telomerase activity with an IC50 value of approximately 8.17 μM, indicating significant potential as an anticancer agent .
The biological activity of this compound can be attributed to its structural features:
- Carboxylic Acid Group : This group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Aromatic Ring : The presence of the aromatic ring allows for π-π interactions with other biological molecules, enhancing its binding affinity and biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Inhibits telomerase with IC50 = 8.17 μM |
Case Study: Anticancer Activity
A specific study analyzed the effects of this compound on HepG2 liver cancer cells. The compound demonstrated significant antiproliferative effects with an IC50 value comparable to that of cis-platinum, a standard chemotherapy drug. This finding supports further exploration into its use as a potential therapeutic agent in oncology .
Q & A
Basic: What synthetic strategies are employed to prepare (1R,2R)-2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid?
Answer:
The synthesis typically involves cyclopropanation reactions using diazo compounds and transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopropane ring. For example, a related compound, (1R,2R)-2-(difluorophenyl)cyclopropane-1-carboxylic acid, was synthesized via cyclopropanation of a diazo precursor with a substituted styrene derivative under catalytic conditions . Key steps include:
- Cyclopropanation : Using diazoacetates and metal catalysts to control stereochemistry.
- Functionalization : Introducing substituents (e.g., methyl groups) via nucleophilic substitution or cross-coupling reactions.
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic or basic conditions.
For analogs like 1-(4-methylphenyl)cyclopropanecarboxylic acid, Hofmann rearrangements or photochemical methods have been utilized .
Basic: How is the stereochemical integrity of the cyclopropane ring confirmed in this compound?
Answer:
Stereochemistry is validated using:
- NMR Spectroscopy : Coupling constants (e.g., J values for cyclopropane protons) and NOE experiments to determine spatial arrangements .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally similar cyclopropane derivatives like rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride .
- Chiral HPLC : To resolve enantiomers and assess enantiopurity .
Advanced: How do substituents on the cyclopropane ring influence biological activity in enzyme inhibition studies?
Answer:
Substituent effects are critical for structure-activity relationships (SAR):
- Methyl vs. Fluorine : Methyl groups enhance steric bulk, potentially improving target binding, while fluorine atoms modulate electronic properties. For instance, replacing a trifluoromethyl group with a difluoromethyl group in related compounds altered inhibitory potency by 20% in kynurenine pathway studies .
- Positional Effects : In analogs like 2-methyl-3-phenylcyclopropane-1-carboxylic acid, shifting the methyl group from C-2 to C-3 significantly reduced reactivity due to steric hindrance .
| Substituent | Position | Biological Impact | Reference |
|---|---|---|---|
| Methyl | C-3 | Increased binding affinity | |
| Difluoromethyl | C-2 | Enhanced metabolic stability | |
| Trifluoromethyl | C-2 | Reduced inhibitory potency |
Advanced: What methodologies optimize low-yielding cyclopropanation reactions for this compound?
Answer:
Reaction optimization strategies include:
- Catalyst Screening : Transition metals like Rh(II) carboxylates improve enantioselectivity and yield in diazo-based cyclopropanations .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DCM) at 0–25°C minimize side reactions .
- Substrate Engineering : Electron-deficient styrene derivatives enhance reactivity with diazo compounds .
For example, a 15% yield improvement was achieved for a difluorophenyl analog by switching from Cu(OTf)₂ to Rh₂(OAc)₄ .
Basic: What analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
Critical techniques include:
- LC-MS/HPLC : Purity assessment and quantification, especially for chiral intermediates .
- FT-IR Spectroscopy : Confirmation of carboxylic acid formation (C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : Validates molecular formula for novel derivatives .
- Melting Point Analysis : Consistency checks against literature values (e.g., 150–152°C for 1-(4-chlorophenyl) analogs) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Docking Studies : Predict binding modes to target enzymes (e.g., kynurenine 3-monooxygenase) using software like AutoDock .
- DFT Calculations : Assess cyclopropane ring strain and substituent effects on electronic properties .
- ADMET Prediction : Tools like SwissADME estimate solubility, metabolic stability, and toxicity. For instance, introducing a difluoromethyl group in place of methyl improved predicted logP values by 0.5 units .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation or hydrolysis .
- Stability : Susceptible to ring-opening under strong acidic/basic conditions. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended .
Advanced: How are kinetic resolution techniques applied to separate enantiomers during synthesis?
Answer:
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .
- Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected amines to induce diastereomeric crystallization .
For rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate, HPLC with a chiral stationary phase (CSP) achieved >99% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
